molecular formula C4H5N7O B14732006 4-Azido-6-methoxy-1,3,5-triazin-2-amine CAS No. 5248-73-7

4-Azido-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B14732006
CAS No.: 5248-73-7
M. Wt: 167.13 g/mol
InChI Key: UVYKKURCSDLWKK-UHFFFAOYSA-N
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Description

4-Azido-6-methoxy-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative characterized by a methoxy group at position 6, an azido group at position 4, and an amine at position 2. The azido substituent distinguishes it from most triazine derivatives, which typically feature chloro, alkyl, aryl, or amino groups at position 3. However, direct data on its synthesis, stability, or biological activity are absent in the provided evidence, necessitating comparisons with structurally related triazines.

Properties

CAS No.

5248-73-7

Molecular Formula

C4H5N7O

Molecular Weight

167.13 g/mol

IUPAC Name

4-azido-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C4H5N7O/c1-12-4-8-2(5)7-3(9-4)10-11-6/h1H3,(H2,5,7,8,9)

InChI Key

UVYKKURCSDLWKK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N=[N+]=[N-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-6-methoxy-1,3,5-triazin-2-amine typically involves the azidation of 4-chloro-6-methoxy-1,3,5-triazin-2-amine. This reaction is carried out using sodium azide (NaN₃) in an appropriate solvent such as acetone . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the azido group and to prevent any side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Azido-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features, physicochemical properties, and biological activities of 4-azido-6-methoxy-1,3,5-triazin-2-amine with analogous triazine derivatives:

Compound Name (Reference) Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Notes Stability/Reactivity Insights
This compound Azido (-N₃) Methoxy (-OCH₃) ~168.13 (calculated) Not reported Potential for click chemistry Azido group may confer reactivity but reduce hydrolytic stability
6-(3,4,5-Trimethoxyphenyl)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-amine () Cycloamino 3,4,5-Trimethoxyphenyl ~435.48 (calculated) 198–199 Antileukemic activity Crystalline stability noted
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine () Trifluoromethyl (-CF₃) Methoxy (-OCH₃) 194.12 Not reported Not specified Electron-withdrawing CF₃ may enhance electrophilicity
4-Chloro-N-methyl-6-morpholino-1,3,5-triazin-2-amine () Chloro (-Cl) Morpholino 295.77 Not reported Structural studies (X-ray crystallography) Chloro substituent facilitates nucleophilic substitution
2-Amino-4-methoxy-6-methyl-1,3,5-triazine () Methyl (-CH₃) Methoxy (-OCH₃) 140.14 Not reported Agrochemical/pharmaceutical intermediate Hydrolytically stable at all pHs

Key Comparative Insights

  • Substituent Effects on Reactivity: The azido group in the target compound introduces unique reactivity (e.g., participation in Huisgen cycloaddition), unlike chloro or cycloamino substituents in analogs .
  • Biological Activity: Cycloamino or aryl substituents at position 4 (e.g., ) correlate with antileukemic activity, whereas azido groups might enable targeted drug delivery via bioorthogonal chemistry . Morpholino or piperazinyl groups (e.g., ) enhance CNS penetration, suggesting the azido analog may require structural optimization for similar pharmacokinetics .
  • Stability :

    • Methoxy and methyl substituents (–15) confer hydrolytic stability, whereas azido groups are prone to decomposition under UV light or reducing conditions, limiting shelf-life .

Pharmacological and Industrial Potential

  • Click Chemistry Applications : The azido group positions this compound as a candidate for synthesizing triazine-based probes or polymers, diverging from analogs used in traditional drug discovery .
  • Agrochemical Relevance: Methoxy-methyl analogs () are intermediates in herbicide development; the azido derivative could serve as a novel precursor for agrochemicals with modified selectivity .

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